AUY954 HCl
CAS No.: 820240-78-6
Cat. No.: VC0519798
Molecular Formula: C25H21ClF3NO2S
Molecular Weight: 491.9532
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 820240-78-6 |
---|---|
Molecular Formula | C25H21ClF3NO2S |
Molecular Weight | 491.9532 |
IUPAC Name | 3-(((2-(2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)benzo[b]thiophen-5-yl)methyl)amino)propanoic acid hydrochloride |
Standard InChI | InChI=1S/C25H20F3NO2S.ClH/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31;/h1-9,12-14,29H,10-11,15H2,(H,30,31);1H |
Standard InChI Key | DKAUHLSIRUOJNP-UHFFFAOYSA-N |
SMILES | FC(F)(C1=CC(C2=CC3=CC(CNCCC(O)=O)=CC=C3S2)=CC=C1C4=CC=CC=C4)F.[H]Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
AUY954 HCl is the hydrochloride salt form of AUY954 (free base). While the free base has the molecular formula C₂₅H₂₀F₃NO₂S, the hydrochloride salt form has the formula C₂₅H₂₁ClF₃NO₂S . The IUPAC name of the free base is 3-[[2-[4-phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid . The compound contains a benzothiophene core with a biphenyl substituent bearing a trifluoromethyl group, and a methylaminopropionic acid side chain.
The physical characteristics and chemical properties of AUY954 HCl are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₁ClF₃NO₂S |
Molecular Weight | 491.95 g/mol |
Physical Appearance | Solid |
Solubility | 10 mM in DMSO |
XLogP3-AA (free base) | 3.7 |
Hydrogen Bond Donor Count (free base) | 2 |
Hydrogen Bond Acceptor Count (free base) | 7 |
Rotatable Bond Count (free base) | 7 |
The compound's chemical structure features a complex arrangement with multiple functional groups, including a trifluoromethyl moiety that contributes to its lipophilicity and pharmacokinetic properties . The presence of the hydrochloride salt improves the compound's stability and solubility characteristics compared to the free base form.
Pharmacological Profile
Receptor Binding and Selectivity
AUY954 HCl exhibits exceptional potency and selectivity for the S1P1 receptor. In γ-GTPS-binding assays, it demonstrates EC₅₀ values of 1.2 nM for human S1P1 (hS1P1) and 0.9 nM for mouse S1P1 (mS1P1) . Notably, the compound shows more than 280-fold selectivity for S1P1 compared to other S1P receptor subtypes (S1P2-5) . This high degree of selectivity is a distinguishing feature of AUY954 HCl compared to some other S1P receptor modulators that may interact with multiple receptor subtypes.
A comprehensive screening against a diverse panel of receptors and ion channels revealed that AUY954 shows no appreciable binding affinity at a concentration of 10 μM, further confirming its specificity for the S1P1 receptor . This selectivity profile makes AUY954 HCl a valuable tool for studying S1P1-specific signaling pathways and potential therapeutic applications.
Signaling Pathway Activation
Upon binding to the S1P1 receptor, AUY954 initiates downstream signaling cascades, particularly activating the extracellular signal-regulated kinase (Erk) and protein kinase B (Akt) pathways. In Chinese hamster ovary (CHO) cells expressing S1P1, AUY954 increases Erk phosphorylation at tyrosine residue 204 with an EC₅₀ of approximately 0.1 nM . Similarly, it enhances Akt phosphorylation at serine residue 473 with an EC₅₀ of approximately 1 nM . These signaling events are crucial for mediating the biological effects of S1P1 receptor activation.
The pharmacological properties of AUY954 HCl are summarized in the following table:
Parameter | Value | Comment |
---|---|---|
EC₅₀ (hS1P1) | 1.2 nM | γ-GTPS-binding assay |
EC₅₀ (mS1P1) | 0.9 nM | γ-GTPS-binding assay |
Selectivity | >280-fold | Over S1P2-5 receptors |
EC₅₀ (Erk phosphorylation) | ~0.1 nM | In S1P1-expressing CHO cells |
EC₅₀ (Akt phosphorylation) | ~1 nM | In S1P1-expressing CHO cells |
Cross-reactivity | Negligible | At 10 μM against diverse receptors and ion channels |
Molecular Mechanisms of S1P1 Receptor Engagement
Comparison with Other S1P1 Modulators
AUY954 belongs to a class of synthetic S1P1 receptor modulators that differ structurally from sphingosine-1-phosphate and first-generation compounds like FTY720 (fingolimod). While functional similarities exist among these compounds in terms of lymphocyte sequestration, AUY954's high selectivity for S1P1 distinguishes it from less selective modulators.
The structural uniqueness of AUY954 includes its benzothiophene core and trifluoromethyl-containing biphenyl substituent, which contribute to its binding specificity and potency . These structural features may provide advantages in terms of selectivity, efficacy, and potentially reduced off-target effects compared to other S1P1 modulators.
Research Methodologies and Analytical Approaches
Studies involving AUY954 HCl have employed various research methodologies to characterize its properties and effects. These include receptor binding assays using γ-GTPS, phosphorylation studies to assess downstream signaling, flow cytometry for analyzing lymphocyte populations, and animal models to evaluate immunomodulatory effects and potential therapeutic applications.
In cellular systems, AUY954's effects on S1P1 receptor signaling have been assessed using phospho-specific antibodies to detect the activation of Erk and Akt pathways . These approaches provide valuable insights into the compound's molecular mechanisms and potential functional consequences.
For in vivo studies, particularly in transplantation models, parameters such as graft survival, histological assessment of tissue rejection, and measurements of circulating lymphocyte populations have been used to evaluate AUY954's efficacy .
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